Cas no 885278-71-7 (7-Bromo-1H-indazole-3-carboxylic acid)

7-Bromo-1H-indazole-3-carboxylic acid is a heterocyclic compound featuring a brominated indazole core with a carboxylic acid functional group at the 3-position. This structure makes it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly for the development of biologically active molecules. The bromine substituent enhances reactivity for further functionalization via cross-coupling reactions, while the carboxylic acid group allows for derivatization into esters, amides, or other derivatives. Its high purity and well-defined structure ensure consistent performance in research and industrial applications. This compound is particularly useful in medicinal chemistry for designing kinase inhibitors and other therapeutic agents.
7-Bromo-1H-indazole-3-carboxylic acid structure
885278-71-7 structure
商品名:7-Bromo-1H-indazole-3-carboxylic acid
CAS番号:885278-71-7
MF:C8H5BrN2O2
メガワット:241.041500806808
MDL:MFCD07371559
CID:711589
PubChem ID:34176086

7-Bromo-1H-indazole-3-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 7-Bromo-1H-indazole-3-carboxylic acid
    • 1H-INDAZOLE-3-CARBOXYLIC ACID,7-BROMO-
    • 7-bromo-2H-indazole-3-carboxylic acid
    • PB29428
    • SB20227
    • FCH1382929
    • 1H-Indazole-3-carboxylicacid, 7-bromo-
    • 1h-indazole-3-carboxylic acid,6-hydroxy-
    • ST2419023
    • AX8026598
    • AB0027284
    • W9101
    • 7-Bromo-1H-indazole-3-carboxylic acid (ACI)
    • 7-Bromoindazole-3-carboxylic Acid
    • SCHEMBL17031915
    • J-519105
    • DTXSID40652946
    • 7-BROMO-1H-INDAZOLE-3-CARBOXYLICACID
    • MFCD07371559
    • FS-2995
    • DB-077769
    • AKOS015834732
    • EN300-385179
    • SY110745
    • 885278-71-7
    • MDL: MFCD07371559
    • インチ: 1S/C8H5BrN2O2/c9-5-3-1-2-4-6(5)10-11-7(4)8(12)13/h1-3H,(H,10,11)(H,12,13)
    • InChIKey: HJSGTNVPWFFHOJ-UHFFFAOYSA-N
    • ほほえんだ: O=C(C1C2C(=C(C=CC=2)Br)NN=1)O

計算された属性

  • せいみつぶんしりょう: 239.95300
  • どういたいしつりょう: 239.95344g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 13
  • 回転可能化学結合数: 1
  • 複雑さ: 224
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.1
  • トポロジー分子極性表面積: 66

じっけんとくせい

  • PSA: 65.98000
  • LogP: 2.02360

7-Bromo-1H-indazole-3-carboxylic acid セキュリティ情報

  • シグナルワード:Warning
  • 危害声明: H302-H319
  • 警告文: P305+P351+P338
  • ちょぞうじょうけん:Sealed in dry,2-8°C

7-Bromo-1H-indazole-3-carboxylic acid 税関データ

  • 税関コード:2933990090
  • 税関データ:

    中国税関番号:

    2933990090

    概要:

    293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

7-Bromo-1H-indazole-3-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-385179-0.5g
7-bromo-1H-indazole-3-carboxylic acid
885278-71-7 95%
0.5g
$96.0 2024-06-05
TRC
B696345-25mg
7-Bromo-1h-indazole-3-carboxylic acid
885278-71-7
25mg
$ 75.00 2023-04-18
TRC
B696345-10mg
7-Bromo-1h-indazole-3-carboxylic acid
885278-71-7
10mg
$ 64.00 2023-04-18
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-WM055-250mg
7-Bromo-1H-indazole-3-carboxylic acid
885278-71-7 95+%
250mg
397CNY 2021-05-08
Alichem
A269001214-25g
7-Bromo-1H-indazole-3-carboxylic acid
885278-71-7 95%
25g
$1025.64 2023-08-31
abcr
AB441758-5 g
7-Bromo-1H-indazole-3-carboxylic acid, 95%; .
885278-71-7 95%
5g
€1,317.90 2023-07-18
eNovation Chemicals LLC
Y0983763-5g
7-Bromo-1H-indazole-3-carboxylic acid
885278-71-7 95%
5g
$700 2023-09-03
eNovation Chemicals LLC
D552699-1g
7-BroMo-1H-indazole-3-carboxylic acid
885278-71-7 97%
1g
$298 2024-05-24
eNovation Chemicals LLC
Y1009413-500mg
7-Bromo-1H-indazole-3-carboxylic acid
885278-71-7 95%
500mg
$185 2024-07-28
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
45R0159-5g
7-Bromo-1H-indazole-3-carboxylic acid
885278-71-7 97%
5g
5919.34CNY 2021-05-07

7-Bromo-1H-indazole-3-carboxylic acid 関連文献

7-Bromo-1H-indazole-3-carboxylic acidに関する追加情報

Professional Introduction to 7-Bromo-1H-indazole-3-carboxylic acid (CAS No. 885278-71-7)

7-Bromo-1H-indazole-3-carboxylic acid, identified by the Chemical Abstracts Service Number (CAS No.) 885278-71-7, is a significant intermediate in modern pharmaceutical and chemical synthesis. This compound belongs to the indazole family, a heterocyclic aromatic structure that has garnered considerable attention in medicinal chemistry due to its versatile biological activities and synthetic potential.

The molecular framework of 7-Bromo-1H-indazole-3-carboxylic acid consists of a brominated indazole core, which is functionalized with a carboxylic acid group at the 3-position. This structural motif makes it a valuable building block for the development of novel therapeutic agents. The presence of the bromine atom at the 7-position enhances its reactivity, allowing for further functionalization via cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and other palladium-catalyzed transformations.

In recent years, 7-Bromo-1H-indazole-3-carboxylic acid has been extensively studied for its role in synthesizing biologically active molecules. One of the most notable applications is in the development of anticancer agents. Indazole derivatives have demonstrated promising activity against various cancer types by inhibiting key enzymes and pathways involved in tumor growth and progression. The carboxylic acid moiety provides a handle for further derivatization, enabling the creation of prodrugs or conjugates that enhance drug delivery and bioavailability.

Moreover, 7-Bromo-1H-indazole-3-carboxylic acid has found utility in the synthesis of small-molecule inhibitors targeting bacterial resistance mechanisms. The indazole scaffold is known to interact with bacterial enzymes, disrupting essential metabolic pathways. Researchers have leveraged this property to design compounds that exhibit potent antibacterial activity, particularly against multidrug-resistant strains. The bromine substituent facilitates modifications that improve binding affinity and selectivity, making it an indispensable tool in antibiotic discovery.

Recent advancements in computational chemistry have further highlighted the significance of 7-Bromo-1H-indazole-3-carboxylic acid. Molecular modeling studies have revealed its potential as a scaffold for kinase inhibitors, which are critical in treating diseases such as leukemia and rheumatoid arthritis. By integrating machine learning algorithms with traditional pharmacophore modeling, scientists have been able to predict novel derivatives of 7-Bromo-1H-indazole-3-carboxylic acid with enhanced pharmacological properties.

The versatility of 7-Bromo-1H-indazole-3-carboxylic acid extends beyond oncology and antibacterial applications. It has been explored in the development of neuroprotective agents, where indazole derivatives show promise in mitigating neurodegenerative diseases like Alzheimer's and Parkinson's. The carboxylic acid group enables conjugation with neurotrophic factors or other bioactive molecules, potentially leading to treatments that slow disease progression.

In conclusion, 7-Bromo-1H-indazole-3-carboxylic acid (CAS No. 885278-71-7) represents a cornerstone in pharmaceutical research due to its structural adaptability and biological relevance. Its role in synthesizing high-value intermediates for therapeutic applications underscores its importance in drug discovery pipelines. As research continues to uncover new synthetic pathways and biological targets, the utility of this compound is expected to expand, solidifying its position as a key player in modern medicinal chemistry.

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